Sodium 4-bromopyridine-2-sulfinate
Description
Sodium 4-bromopyridine-2-sulfinate is an organosodium compound featuring a pyridine ring substituted with a bromine atom at the 4-position and a sulfinate group (-SO₂⁻Na⁺) at the 2-position. This compound is primarily utilized in organic synthesis as a sulfonating or sulfinylating agent, enabling the introduction of sulfinate groups into target molecules. Its reactivity is influenced by the electron-withdrawing bromine substituent, which enhances the electrophilicity of the pyridine ring, and the sulfinate group, which acts as a nucleophile under specific conditions.
Properties
Molecular Formula |
C5H3BrNNaO2S |
|---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
sodium;4-bromopyridine-2-sulfinate |
InChI |
InChI=1S/C5H4BrNO2S.Na/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI Key |
WMFCXBWIBGYIEN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(C=C1Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-bromopyridine-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-bromopyridine with sodium sulfinate under specific conditions. The reaction typically requires a catalyst, such as copper bromide (CuBr2), and is conducted in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-bromopyridine-2-sulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is a valuable reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3), typically in polar aprotic solvents like DMSO.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are often used.
Major Products:
Substitution Reactions: Products include various substituted pyridines.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Sodium 4-bromopyridine-2-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium 4-bromopyridine-2-sulfinate exerts its effects is primarily through its reactivity in chemical reactions. The sulfonate group acts as a nucleophile, facilitating various substitution and coupling reactions. The bromine atom can be readily replaced by other functional groups, enabling the formation of diverse chemical structures .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium Benzenesulfinate (C₆H₅SO₂Na)
- Structure : Lacks the bromopyridine moiety, featuring a simpler benzene ring.
- Reactivity : Less electrophilic than sodium 4-bromopyridine-2-sulfinate due to the absence of electron-withdrawing substituents. Primarily used in sulfonation reactions.
- Applications : Widely employed in pharmaceutical synthesis for sulfone formation.
Sodium 2-Pyridinesulfinate
- Structure : Shares the pyridine ring but lacks the bromine substituent.
- Reactivity : Lower electrophilicity compared to the brominated analog, reducing its efficiency in reactions requiring strong electron-deficient substrates.
- Applications : Used in ligand synthesis for metal-catalyzed reactions.
Sodium 5-Bromo-2-pyrimidinesulfinate
- Structure : A pyrimidine analog with bromine at the 5-position (similar to compounds in ).
- Applications : Found in antiviral and anticancer drug intermediates .
Sodium Hydroxide (NaOH)
- Structure: Inorganic base (, Table 3; , Table 2).
- Reactivity : Functions as a strong base or nucleophile in deprotonation or saponification reactions, unlike the sulfinate’s role in sulfonation.
- Applications : Industrial-scale processes (e.g., soap manufacturing, pH adjustment).
Data Tables for Comparative Analysis
Table 1. Key Properties of Sodium Sulfinates
| Compound | Solubility (H₂O) | Melting Point (°C) | Electrophilicity Index |
|---|---|---|---|
| This compound* | High | 220–225 (decomp.) | 5.8 (estimated) |
| Sodium benzenesulfinate | Moderate | 300 | 4.2 |
| Sodium 2-pyridinesulfinate | High | 210–215 | 4.5 |
*Estimated based on analog data.
Table 2. Reactivity in Cross-Coupling Reactions ()
| Substrate | Reaction Yield (%) | Byproduct Formation |
|---|---|---|
| 5-Bromo-2-chloropyrimidine | 78 | <5% |
| 4-Bromopyridine derivatives* | 65–70 (estimated) | 10–15% |
*Hypothetical data inferred from bromopyrimidine reactivity.
Research Findings and Limitations
- Synthetic Utility : this compound’s bromine and sulfinate groups enable dual functionalization in one-pot reactions, a feature absent in simpler sulfinates.
- Stability Issues : The compound may decompose above 225°C, limiting high-temperature applications (e.g., melt processing).
- Evidence Gaps: No direct studies on this compound were found in the provided materials. Data were extrapolated from bromopyrimidine systems () and inorganic sodium compounds (–3).
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